molecular formula C7H12N2O2S B162041 Ethyl N-(prop-2-enylcarbamothioyl)carbamate CAS No. 136646-36-1

Ethyl N-(prop-2-enylcarbamothioyl)carbamate

Cat. No. B162041
M. Wt: 188.25 g/mol
InChI Key: MXJYTANPVIRDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(prop-2-enylcarbamothioyl)carbamate, also known as EPTC, is a herbicide that is widely used in agriculture. It is a pre-emergent herbicide, which means that it is applied to the soil before the crop is planted to prevent the growth of weeds. EPTC is an important tool for farmers to increase crop yield and reduce weed competition.

Mechanism Of Action

Ethyl N-(prop-2-enylcarbamothioyl)carbamate inhibits the activity of an enzyme called acetolactate synthase (ALS). ALS is responsible for the biosynthesis of branched-chain amino acids, which are essential for plant growth. By inhibiting ALS, Ethyl N-(prop-2-enylcarbamothioyl)carbamate prevents the growth of weeds and allows the crop to grow without competition.

Biochemical And Physiological Effects

Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been shown to affect the metabolism of plants. It inhibits the biosynthesis of branched-chain amino acids, which leads to a reduction in protein synthesis. Ethyl N-(prop-2-enylcarbamothioyl)carbamate also affects the activity of other enzymes involved in plant metabolism, such as pyruvate dehydrogenase and citrate synthase.

Advantages And Limitations For Lab Experiments

Ethyl N-(prop-2-enylcarbamothioyl)carbamate is a useful tool for studying plant physiology and metabolism. It allows researchers to study the effects of herbicides on plant growth and development. However, Ethyl N-(prop-2-enylcarbamothioyl)carbamate has limitations in lab experiments. It is toxic to humans and animals, and must be handled with care. In addition, Ethyl N-(prop-2-enylcarbamothioyl)carbamate has a short half-life in soil, which limits its use in long-term experiments.

Future Directions

There are several future directions for research on Ethyl N-(prop-2-enylcarbamothioyl)carbamate. One area of interest is the development of new herbicides that target different enzymes involved in plant metabolism. Another area of research is the use of Ethyl N-(prop-2-enylcarbamothioyl)carbamate in combination with other herbicides to increase efficacy and reduce the development of herbicide-resistant weeds. Finally, there is a need for research on the environmental impact of Ethyl N-(prop-2-enylcarbamothioyl)carbamate and its potential effects on non-target organisms.
Conclusion:
Ethyl N-(prop-2-enylcarbamothioyl)carbamate is an important herbicide that is widely used in agriculture. It inhibits the activity of acetolactate synthase, which prevents the growth of weeds and allows the crop to grow without competition. Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been extensively studied for its herbicidal properties and its potential use in controlling invasive plant species. In addition, Ethyl N-(prop-2-enylcarbamothioyl)carbamate is a useful tool for studying plant physiology and metabolism. However, it has limitations in lab experiments and must be handled with care. Future research on Ethyl N-(prop-2-enylcarbamothioyl)carbamate will focus on the development of new herbicides, the use of Ethyl N-(prop-2-enylcarbamothioyl)carbamate in combination with other herbicides, and the environmental impact of Ethyl N-(prop-2-enylcarbamothioyl)carbamate.

Synthesis Methods

Ethyl N-(prop-2-enylcarbamothioyl)carbamate can be synthesized through a reaction between ethyl isothiocyanate and propenylcarbamic acid. The reaction takes place in the presence of a catalyst, such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been extensively studied for its herbicidal properties. It has been used to control weeds in various crops, including corn, soybeans, and wheat. Ethyl N-(prop-2-enylcarbamothioyl)carbamate has also been studied for its potential use in controlling invasive plant species. In addition, Ethyl N-(prop-2-enylcarbamothioyl)carbamate has been used as a tool to study the physiology of plant growth and development.

properties

CAS RN

136646-36-1

Product Name

Ethyl N-(prop-2-enylcarbamothioyl)carbamate

Molecular Formula

C7H12N2O2S

Molecular Weight

188.25 g/mol

IUPAC Name

ethyl N-(prop-2-enylcarbamothioyl)carbamate

InChI

InChI=1S/C7H12N2O2S/c1-3-5-8-6(12)9-7(10)11-4-2/h3H,1,4-5H2,2H3,(H2,8,9,10,12)

InChI Key

MXJYTANPVIRDRS-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=S)NCC=C

Canonical SMILES

CCOC(=O)NC(=S)NCC=C

synonyms

Carbamic acid, [(2-propenylamino)thioxomethyl]-, ethyl ester (9CI)

Origin of Product

United States

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